molecular formula C17H18N2O4S B5800583 N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5800583
M. Wt: 346.4 g/mol
InChI Key: IQRKLFQYIMFORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide is a compound that belongs to the class of benzamide derivatives.

Preparation Methods

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism by which N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of metal complexes, the compound acts as a bidentate ligand, coordinating with metal centers through its sulfur and oxygen atoms, thereby influencing the geometry and reactivity of the metal complex .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-11-8-9-13(15(10-11)23-3)18-17(24)19-16(20)12-6-4-5-7-14(12)22-2/h4-10H,1-3H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKLFQYIMFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.